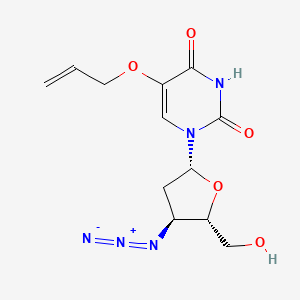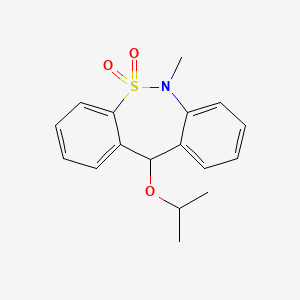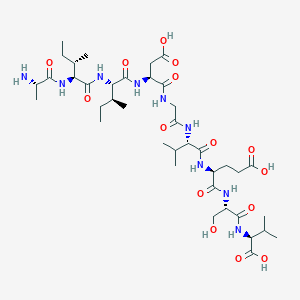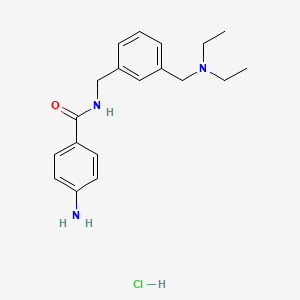![molecular formula C18H31Cl2N3O B12785227 Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French] CAS No. 125575-18-0](/img/structure/B12785227.png)
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate typically involves multiple steps. One common method includes the reaction of 4-propoxybenzaldehyde with diethylamine to form an intermediate, which is then reacted with cinnamoyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide
- (E)-N’-[2-(diethylamino)ethyl]-3-(4-propoxyphenyl)prop-2-enimidamide
Uniqueness
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Compared to similar compounds, it may offer different advantages in terms of stability, solubility, and interaction with biological targets.
Properties
CAS No. |
125575-18-0 |
|---|---|
Molecular Formula |
C18H31Cl2N3O |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(E)-N'-[2-(diethylamino)ethyl]-3-(4-propoxyphenyl)prop-2-enimidamide;dihydrochloride |
InChI |
InChI=1S/C18H29N3O.2ClH/c1-4-15-22-17-10-7-16(8-11-17)9-12-18(19)20-13-14-21(5-2)6-3;;/h7-12H,4-6,13-15H2,1-3H3,(H2,19,20);2*1H/b12-9+;; |
InChI Key |
KTKOPUIODXPACI-ANOGCNOSSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=NCCN(CC)CC)N.Cl.Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=NCCN(CC)CC)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)



